Dichloro(1,5-cyclooctadiene)platinum(II)

Übersicht

Beschreibung

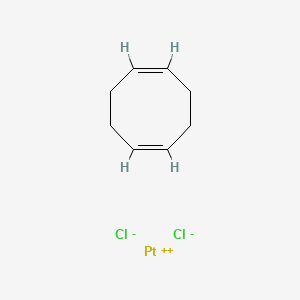

Dichloro(1,5-cyclooctadiene)platinum(II) is an organometallic compound of platinum. This colourless solid is an entry point to other platinum compounds through the displacement of the 1,5-cyclooctadiene and/or chloride ligands. It is one of several complexes of cycloocta-1,5-diene .

Vorbereitungsmethoden

Dichloro(1,5-cyclooctadiene)platinum(II) is prepared by treating potassium tetrachloroplatinate with the diene 1,5-cyclooctadiene. The reaction is as follows :

K2PtCl4+C8H12→PtCl2(C8H12)+2KCl

Another method involves reacting potassium tetrachloroplatinate and ligand 1,5-cyclooctadiene with a n-propyl alcohol mixed solution in water by adding a phase transfer catalyst PEG-400. The reaction is maintained at 50°C for 4 hours, followed by suction filtration, washing with absolute ethyl alcohol and water, and drying to obtain the product .

Analyse Chemischer Reaktionen

Dichloro(1,5-cyclooctadiene)platinum(II) undergoes various types of reactions, including:

Substitution Reactions: One or both chloride ligands can be replaced by other ligands such as aryl groups by treatment with aryltrimethylstannanes in dichloromethane or sym-tetrachloroethane.

Hydrosilylation Reactions: It acts as a catalyst in stereoselective tandem hydrosilylation-Hiyama coupling reactions.

Cyclohydroamination Reactions: It catalyzes amino alkene cyclohydroamination.

Hydrative Cyclization Reactions: It is used in hydrative cyclization reactions.

Direct Amination: It facilitates the direct amination of allylic alcohols under mild conditions.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Hydrogenation Reactions

Dichloro(1,5-cyclooctadiene)platinum(II) is widely used as a catalyst in hydrogenation reactions. Its ability to facilitate the addition of hydrogen to unsaturated organic compounds makes it valuable in the synthesis of various chemicals and pharmaceuticals. The compound's catalytic efficiency is attributed to its unique coordination environment, which allows for effective interaction with substrates.

Hydrosilylation

This compound is also employed in hydrosilylation reactions, where it catalyzes the addition of silanes to alkenes and alkynes. This reaction is crucial in the production of silicone polymers and other siloxane compounds, which have applications ranging from sealants to lubricants. The use of PtCl₂(COD) in these reactions enhances selectivity and yields, making it a preferred choice in industrial processes .

Polymerization Processes

In polymer chemistry, dichloro(1,5-cyclooctadiene)platinum(II) serves as a catalyst for various polymerization reactions. It facilitates the formation of high-performance polymers with tailored properties. Its role in producing polyolefins and other advanced materials highlights its importance in materials science .

Organic Synthesis

Synthesis of Organometallic Compounds

Dichloro(1,5-cyclooctadiene)platinum(II) acts as a precursor for synthesizing other platinum-based organometallic compounds. These derivatives are often utilized in research and industrial applications due to their unique reactivity patterns and stability .

Asymmetric Synthesis

The compound has been explored for its potential in asymmetric synthesis, where it can facilitate reactions that produce chiral products. This application is particularly relevant in the pharmaceutical industry, where chirality can significantly influence the efficacy and safety of drugs .

Case Study 1: Platinum-Catalyzed Hydrosilylation

A study demonstrated the effectiveness of dichloro(1,5-cyclooctadiene)platinum(II) in hydrosilylation reactions involving terminal alkenes. The reaction conditions were optimized to achieve high yields with minimal by-products. The results indicated that PtCl₂(COD) provided superior selectivity compared to other catalysts tested.

Case Study 2: Hydrogenation of Unsaturated Fatty Acids

In another research project, PtCl₂(COD) was utilized to hydrogenate unsaturated fatty acids into saturated counterparts. The study highlighted the catalyst's ability to operate under mild conditions while maintaining high conversion rates and selectivity towards desired products.

Table 1: Summary of Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Hydrogenation | Addition of hydrogen to unsaturated compounds | High efficiency and selectivity |

| Hydrosilylation | Catalysis of silane additions to alkenes/alkynes | Enhanced product yields |

| Polymerization | Catalyst for polymer formation | Tailored material properties |

| Organometallic Synthesis | Precursor for other platinum compounds | Diverse reactivity options |

| Asymmetric Synthesis | Facilitates chiral product formation | Important for pharmaceuticals |

Table 2: Performance Metrics

| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Hydrogenation | PtCl₂(COD) | 95 | 98 |

| Hydrosilylation | PtCl₂(COD) | 90 | 95 |

| Polymerization | PtCl₂(COD) | 85 | N/A |

Wirkmechanismus

The mechanism of action of Dichloro(1,5-cyclooctadiene)platinum(II) involves the displacement of the 1,5-cyclooctadiene and/or chloride ligands, allowing it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of substrates through coordination to the platinum center, facilitating various transformations such as hydrosilylation, cyclohydroamination, and amination .

Vergleich Mit ähnlichen Verbindungen

Dichloro(1,5-cyclooctadiene)platinum(II) is similar to other organoplatinum compounds such as Dichloro(1,5-cyclooctadiene)palladium(II) and Dichloro(norbornadiene)platinum(II). it is unique in its ability to act as a versatile catalyst in a wide range of reactions, including hydrosilylation, cyclohydroamination, and amination .

Similar Compounds

- Dichloro(1,5-cyclooctadiene)palladium(II)

- Dichloro(norbornadiene)platinum(II)

- cis-Dichlorobis(triphenylphosphine)platinum(II)

- Platinum(II) acetylacetonate

Biologische Aktivität

Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂) is an organometallic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into its synthesis, biological mechanisms, and notable research findings.

Chemical Structure and Properties

Dichloro(1,5-cyclooctadiene)platinum(II) features a square planar geometry typical of platinum(II) complexes. The compound is represented by the formula:

- Chemical Formula : Pt(COD)Cl₂

- Molecular Weight : 374.17 g/mol

- Appearance : White to light yellow crystalline powder

- Melting Point : 285 °C (decomposes)

The compound is synthesized through various methods, one common approach involves the reaction of potassium tetrachloroplatinate with 1,5-cyclooctadiene in the presence of a phase transfer catalyst .

Anticancer Properties

Dichloro(1,5-cyclooctadiene)platinum(II) is structurally similar to cisplatin, a well-known anticancer drug. Although Pt(COD)Cl₂ itself does not have a well-defined mechanism of action, its derivatives can bind to DNA and interfere with replication processes, leading to cytotoxic effects on cancer cells .

Recent studies have indicated that modifications to the ligands attached to platinum complexes can significantly influence their cytotoxicity. For instance, certain platinum(COD) complexes have shown promising results against various cancer cell lines with lower toxicity profiles compared to traditional platinum-based drugs .

Antimicrobial Activity

Emerging research highlights the antimicrobial potential of platinum cyclooctadiene complexes. A study found that some derivatives exhibited significant antibacterial activity against Gram-positive bacteria, including strains resistant to vancomycin and methicillin . The MIC (Minimum Inhibitory Concentration) values for these compounds were reported in the nanomolar range, demonstrating their efficacy without causing toxicity to mammalian cells or model organisms like Galleria mellonella at high concentrations.

Comparative Analysis with Other Platinum Compounds

The following table summarizes the comparative biological activities of dichloro(1,5-cyclooctadiene)platinum(II) with other notable platinum compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Toxicity Profile |

|---|---|---|---|

| Cisplatin | High | None | High |

| Transplatin | Moderate | None | Moderate |

| Dichloro(1,3-butadiene)platinum(II) | Moderate | Low | Low |

| Dichloro(1,5-cyclooctadiene)platinum(II) | Moderate | High | Low |

Case Studies

- Antibacterial Efficacy Study : A series of platinum(COD) complexes were tested against Staphylococcus aureus strains. The results indicated that specific modifications to the COD ligand enhanced antibacterial activity while maintaining low toxicity levels in mammalian cells .

- Cytotoxicity Assessment : In vitro studies demonstrated that dichloro(1,5-cyclooctadiene)platinum(II) exhibited lower cytotoxicity compared to cisplatin when tested on human cancer cell lines. This suggests a potential for developing less toxic alternatives for cancer treatment .

Eigenschaften

CAS-Nummer |

12080-32-9 |

|---|---|

Molekularformel |

C8H12Cl2Pt |

Molekulargewicht |

374.17 g/mol |

IUPAC-Name |

(1Z,5Z)-cycloocta-1,5-diene;platinum(2+);dichloride |

InChI |

InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; |

InChI-Schlüssel |

VVAOPCKKNIUEEU-PHFPKPIQSA-L |

SMILES |

C1CC=CCCC=C1.Cl[Pt]Cl |

Isomerische SMILES |

C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Pt+2] |

Kanonische SMILES |

C1CC=CCCC=C1.[Cl-].[Cl-].[Pt+2] |

Key on ui other cas no. |

12080-32-9 |

Physikalische Beschreibung |

Light yellow crystalline powder; Hygroscopic; Insoluble in water; [Alfa Aesar MSDS] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dichloro(1,5-cyclooctadiene)platinum(II) interact with phosphine ligands, and what are the potential outcomes?

A1: (COD)PtCl2 readily reacts with phosphine ligands, showcasing diverse coordination behavior. Depending on the phosphine ligand's structure and the reaction conditions, different complexes can be formed:

- Simple Coordination: Bidentate phosphine ligands can coordinate to the platinum center, replacing the 1,5-cyclooctadiene (COD) ligand and yielding cis-coordinated complexes. []

- C-H Activation: Bulky phosphine ligands with alkyl substituents can promote C(sp3)-H activation of the ligand itself, resulting in the formation of cyclometalated platinum complexes. [, ]

- Formation of Dinuclear Complexes: In some cases, particularly with bulky phosphinite ligands, dinuclear platinum complexes can be formed, where two platinum centers are bridged by the phosphinite ligand. []

Q2: Can you describe the catalytic activity of (COD)PtCl2 derived complexes in cross-coupling reactions?

A2: Complexes derived from (COD)PtCl2, particularly those featuring PCP pincer ligands, have demonstrated catalytic activity in cross-coupling reactions:

- Stille Reaction: Aromatic PCP palladium complexes, prepared using (COD)PtCl2 as a starting material, exhibit excellent catalytic activity in Stille reactions, facilitating C-C cross-coupling between organostannanes and aryl halides at low catalyst loadings. []

- Suzuki Reaction: Aliphatic PCP palladium complexes, also derived from (COD)PtCl2, can act as precatalysts in Suzuki reactions, enabling the coupling of aryl halides with boronic acids. Mechanistic studies indicate these complexes operate via a Pd(II)/Pd(IV) catalytic cycle. []

Q3: How does the nature of the substituent (X) on the bismuth center in PBiP-X ligands influence their interaction with (COD)PtCl2?

A3: Studies on the reaction of (COD)PtCl2 with a series of PBiP-X ligands, where X represents various substituents on the bismuth center, revealed the impact of X on Pt-Bi metallophilic interactions:

- Electron-Withdrawing Substituents: Increasing the electron-withdrawing character of X enhances the Lewis acidity of the bismuth center. This leads to stronger Pt-Bi interactions, as the platinum center donates electron density from its filled d(z(2)) orbital to the bismuth center's σ*(Bi-X)/6p acceptor orbital. []

Q4: Beyond catalysis, are there other applications of (COD)PtCl2 in materials science?

A4: Yes, (COD)PtCl2 has been utilized in the synthesis of intermetallic nanoparticles with potential applications in electrocatalysis:

- NbPt3 Nanoparticles: (COD)PtCl2 serves as the platinum source in the preparation of NbPt3 intermetallic nanoparticles. These nanoparticles demonstrate enhanced stability and CO tolerance compared to pure platinum nanoparticles, making them promising candidates as electrocatalysts for fuel cell applications. []

Q5: What analytical techniques are commonly employed to characterize (COD)PtCl2 and its derivatives?

A5: Characterization of (COD)PtCl2 and its derived complexes often employs a combination of techniques:

- X-ray Crystallography: This technique provides detailed structural information, including bond lengths, bond angles, and molecular geometry. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are particularly useful for identifying and characterizing phosphorus-containing ligands and their coordination to the platinum center. [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the presence of specific functional groups in the ligands and complexes. []

- Elemental Analysis: This technique verifies the elemental composition of the synthesized compounds. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.